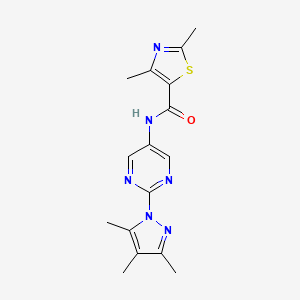
2,4-二甲基-N-(2-(3,4,5-三甲基-1H-吡唑-1-基)嘧啶-5-基)噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
利什曼病活性
利什曼病是由利什曼原虫引起的,这种原虫通过白蛉叮咬传播,影响着全球数百万人。现有的治疗方法面临着药物耐药性和效果不佳的挑战。 合成的吡唑衍生物(化合物 9-15)对其对利什曼原虫埃塞俄比亚临床分离株的抗利什曼病活性进行了评估 。值得注意的是,化合物 13 表现出优异的抗前鞭毛体活性(IC50 = 0.018),优于米替福辛和两性霉素 B 胆酸盐等标准药物。分子对接研究支持了化合物 13 的有效性,表明其有望成为一种潜在的抗利什曼病药物。
抗疟疾活性
疟疾是由疟原虫引起的,这种原虫通过蚊子叮咬传播,仍然是全球主要的公共卫生问题。合成的吡唑衍生物也对其对感染伯氏疟原虫的小鼠的抗疟疾活性进行了评估。化合物 14 和 15 表现出良好的抑制作用,分别抑制了 70.2% 和 90.4%。这些发现突出了肼偶联吡唑衍生物作为安全有效的抗疟疾药物的潜力。
总之,该化合物有望成为针对利什曼病和疟疾的双重作用治疗候选药物。 需要进一步研究以探索其全部潜力并优化其药理特性 。如果您需要更多信息或有任何其他问题,请随时提问!😊
作用机制
Target of Action
Similar compounds with a pyrazole nucleus have been known to exhibit diverse pharmacological effects .
Mode of Action
It is suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might be involved .
Biochemical Pathways
Compounds with a pyrazole nucleus are known to have potent antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown superior antipromastigote activity and inhibition effects against plasmodium berghei .
生物活性
The compound 2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into three key components:
- Thiazole ring : Known for its diverse biological activities.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
- Pyrazole group : Linked to various pharmacological effects including anti-inflammatory and anticancer properties.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent . The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Properties
-
Cell Line Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.3 nM to 49.85 µM depending on the specific cellular context and treatment conditions .
- For instance, a related study reported that derivatives of pyrazole compounds showed promising results with IC50 values as low as 0.067 µM against Aurora-A kinase, a target implicated in cancer progression .
-
Mechanisms of Action :
- The anticancer activity is believed to be mediated through multiple pathways:
- DNA Binding : The compound demonstrated strong binding affinity to DNA, which may interfere with replication and transcription processes critical for tumor growth .
- Kinase Inhibition : It has been shown to inhibit key kinases involved in cell cycle regulation and proliferation, such as Aurora-A and CDK2 .
- The anticancer activity is believed to be mediated through multiple pathways:
Table 1: Summary of Biological Activities
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 3.79 | DNA Binding | |
| A549 | 0.3 | Aurora-A Kinase Inhibition | |
| HepG2 | 17.82 | CDK2 Inhibition | |
| NCI-H460 | 4.21 | Autophagy Induction |
Detailed Research Findings
- Study by Li et al. (2023) : Investigated the anticancer potential of thiazole derivatives including the compound . The results indicated significant inhibition of tumor growth in vitro and in vivo models .
- Research by Bouabdallah et al. (2022) : Explored the cytotoxic effects of pyrazole derivatives on HepG2 cells, demonstrating that structural modifications could enhance potency against liver cancer cells .
属性
IUPAC Name |
2,4-dimethyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-8-9(2)21-22(11(8)4)16-17-6-13(7-18-16)20-15(23)14-10(3)19-12(5)24-14/h6-7H,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWORYHFKGKNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














